3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-chlorophenyl group and a pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit various kinases, including cdk2 and EGFR . These kinases play crucial roles in cellular processes such as growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have been shown to inhibit their target kinases by mimicking the hinge region binding interactions in kinase active sites . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Kinase inhibitors like this compound can affect numerous oncogenic pathways through their inhibitory action . The inhibition of these kinases can lead to the deactivation of tumour suppressor mechanisms and the overactivation of oncogenic pathways .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . These effects are likely due to the compound’s inhibitory action on its target kinases.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental safety and efficiency principles . These factors could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell proliferation . The compound’s interaction with CDK2 is believed to be responsible for its observed cytotoxic activities against various cell lines .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . Molecular docking simulations have confirmed the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its significant cytotoxic activities against various cell lines , it is plausible that the compound’s effects may vary with different dosages in animal models.
Metabolic Pathways
Given its structural similarity to other pyrimidine compounds, it may be involved in similar metabolic pathways .
Transport and Distribution
Given its observed cellular effects , it is likely that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
Given its observed cellular effects , it is likely that the compound may be directed to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: Studied for their anti-tubercular activity.
Uniqueness
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-9-19-15-10-11(2)20-17-16(12(3)21-22(15)17)13-5-7-14(18)8-6-13/h5-8,10,19H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJZNGKJZRAVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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